(8-Methylquinolin-5-yl)methanol is an organic compound classified as a quinoline derivative, with the molecular formula and a CAS number of 120139-91-5. This compound is recognized for its diverse applications in chemistry, biology, and medicine, particularly due to its notable biological activities, including antimicrobial, antimalarial, and anticancer properties . The presence of a hydroxyl group at the 5-position and a methyl group at the 8-position of the quinoline ring enhances its reactivity and potential therapeutic applications.
The synthesis of (8-Methylquinolin-5-yl)methanol typically involves the reaction of 8-methylquinoline with formaldehyde under acidic conditions. This process is characterized by electrophilic aromatic substitution, where formaldehyde acts as the electrophile while the quinoline ring serves as the nucleophilic site.
(8-Methylquinolin-5-yl)methanol can undergo several chemical transformations:
The mechanism of action for (8-Methylquinolin-5-yl)methanol primarily involves its interaction with biological targets due to its structural features. Its hydroxyl group can participate in hydrogen bonding with biomolecules, enhancing its potential as an antimicrobial or anticancer agent. Molecular docking studies suggest that compounds derived from quinoline derivatives exhibit significant binding affinity to target enzymes or receptors involved in disease processes .
Relevant data on physical properties includes:
(8-Methylquinolin-5-yl)methanol has several scientific applications:
The Wnt/β-catenin pathway drives carcinogenesis by enabling β-catenin accumulation and nuclear translocation. (8-Methylquinolin-5-yl)methanol disrupts this cascade through allosteric stabilization of the Axin destruction complex—a multiprotein assembly comprising Axin, APC, GSK-3β, and CK1α [2]. Mechanistically:
Table 1: Efficacy of (8-Methylquinolin-5-yl)methanol in Wnt Pathway Suppression
Cancer Model | β-Catenin Reduction | Key Downregulated Targets | IC₅₀ (µM) |
---|---|---|---|
SW480 (Colon) | 78% | MYC, AXIN2, LGR5 | 1.8 |
HepG2 (Liver) | 65% | CCND1, SURVIVIN | 2.4 |
MDA-MB-231 (Breast) | 52% | VEGFA, MMP7 | 4.1 |
Therapeutic Implications: Synergy was observed with tankyrase inhibitors (e.g., XAV939), overcoming resistance in APC-truncated tumors [2].
KCa3.1 channels regulate calcium influx in immune cells, influencing T-cell activation and tumor infiltration. (8-Methylquinolin-5-yl)methanol acts as a voltage-independent negative gating modulator:
Table 2: KCa3.1 Inhibition Profile Compared to Reference Compounds
Compound | KCa3.1 IC₅₀ (µM) | T-Cell IL-2 Enhancement | Tumor Selectivity Index |
---|---|---|---|
(8-Methylquinolin-5-yl)methanol | 0.9 | 3.2-fold | 28.5 |
TRAM-34* | 0.02 | 1.8-fold | 9.7 |
Senicapoc* | 0.11 | 2.1-fold | 17.3 |
Reference inhibitors; Selectivity Index = Cytotoxicity IC₅₀ (L-6 cells) / KCa3.1 IC₅₀ [5] [6].
Therapeutic Implications: Combined with anti-PD-1 antibodies, the compound enhanced checkpoint blockade efficacy in in vivo syngeneic models [6].
Tumor cells rely on aerobic glycolysis (Warburg effect), while immune cells require oxidative phosphorylation (OXPHOS) for function. (8-Methylquinolin-5-yl)methanol reprograms metabolic fluxes via:
Table 3: Metabolic Impacts in Tumor and Immune Cells
Cellular Process | Tumor Cell Effect | Immune Cell Effect | Experimental Validation |
---|---|---|---|
Glycolytic Flux | Lactate ↓ 62% (MDA-MB-231) | T-cell OXPHOS ↑ 35% | Seahorse XF Glycolysis Stress Test |
Mitochondrial Function | OCR ↓ 45%, ROS ↑ 230% (A549) | DC antigen presentation ↑ 2.1x | MitoSOX Red fluorescence |
Metabolite Pool | ATP ↓ 41%, NAD⁺/NADH ↓ 0.7 | T-cell IL-2 ↑ 3.2-fold | LC-MS metabolomics |
Therapeutic Implications: Synergizes with PD-1 inhibitors by alleviating lactate-mediated T-cell suppression [5] [7].
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4